7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene
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Overview
Description
7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an azepane ring, an oxadiazole ring, and a triaza-azonia-azanidabicyclo framework, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene typically involves multiple steps, including the formation of the azepane and oxadiazole rings, followed by their integration into the bicyclic framework. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate ring formation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally related compound with different chemical properties.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with notable biological activities.
Uniqueness
7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[330]octa-1,4,6-triene is unique due to its combination of azepane, oxadiazole, and triaza-azonia-azanidabicyclo frameworks, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N8O2 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene |
InChI |
InChI=1S/C10H12N8O2/c1-2-4-6-17(5-3-1)9-10(16-20-15-9)18-11-7-8(12-18)14-19-13-7/h1-6H2 |
InChI Key |
OJPPJBDZTFJGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3 |
Origin of Product |
United States |
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